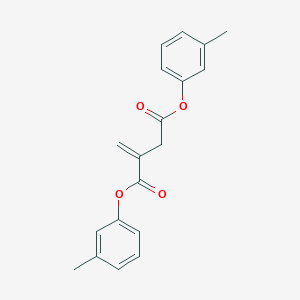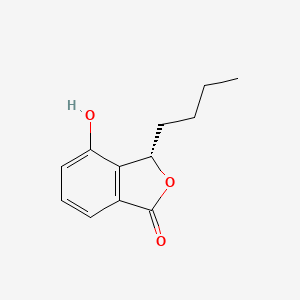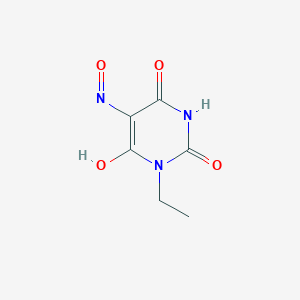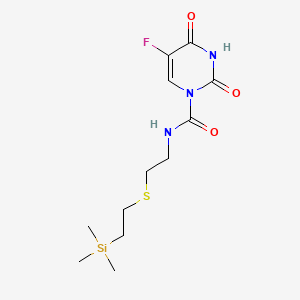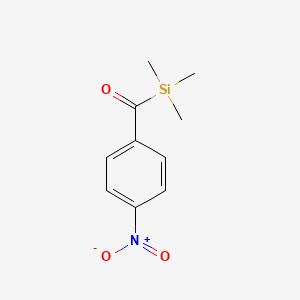
(4-Nitrophenyl)(trimethylsilyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Nitrophenyl)(trimethylsilyl)methanone is an organic compound that features a nitrophenyl group attached to a trimethylsilyl group via a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)(trimethylsilyl)methanone typically involves the reaction of 4-nitrobenzoyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
4-Nitrobenzoyl chloride+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as distillation and recrystallization to obtain high-purity products.
化学反応の分析
Types of Reactions
(4-Nitrophenyl)(trimethylsilyl)methanone can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methanone linkage can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides, alcohols, or amines.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Reduction: 4-Aminophenyl(trimethylsilyl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized derivatives.
科学的研究の応用
(4-Nitrophenyl)(trimethylsilyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Nitrophenyl)(trimethylsilyl)methanone depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group through the transfer of electrons from the reducing agent to the nitro group. In substitution reactions, the trimethylsilyl group is replaced by a nucleophile through a nucleophilic substitution mechanism.
類似化合物との比較
Similar Compounds
4-Nitrophenylmethanone: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
Trimethylsilylbenzene: Lacks the nitro group, reducing its reactivity in reduction reactions.
Uniqueness
(4-Nitrophenyl)(trimethylsilyl)methanone is unique due to the presence of both the nitrophenyl and trimethylsilyl groups, which confer distinct reactivity patterns and potential applications in synthetic chemistry. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with simpler analogs.
特性
CAS番号 |
75748-13-9 |
|---|---|
分子式 |
C10H13NO3Si |
分子量 |
223.30 g/mol |
IUPAC名 |
(4-nitrophenyl)-trimethylsilylmethanone |
InChI |
InChI=1S/C10H13NO3Si/c1-15(2,3)10(12)8-4-6-9(7-5-8)11(13)14/h4-7H,1-3H3 |
InChIキー |
XBVRRCMHFMUMQJ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


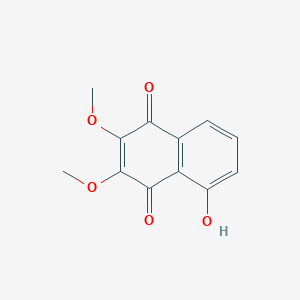
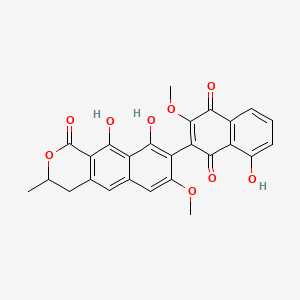
![2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate](/img/structure/B14442626.png)
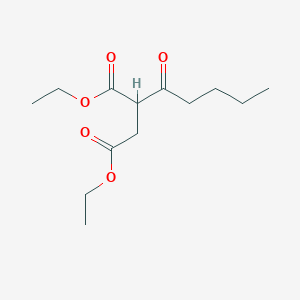
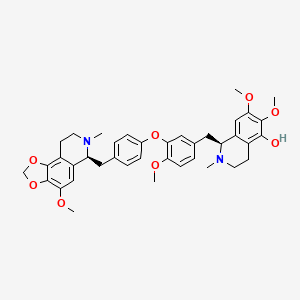
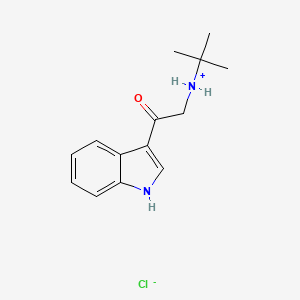
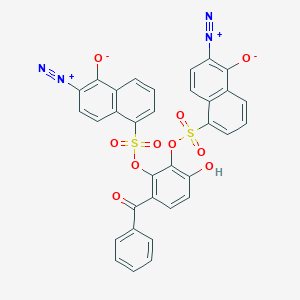
![1,1'-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14442656.png)
